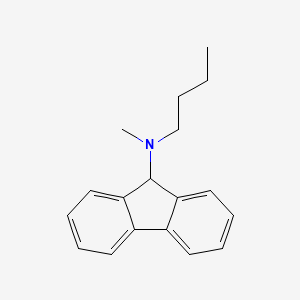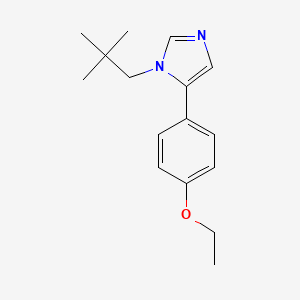
Benzoic acid, 3,4,5-tris(pentyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,4,5-tris(pentyloxy)- is an organic compound with the molecular formula C22H36O5. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by pentyloxy groups. This compound is known for its unique chemical structure, which includes a carboxylic acid group and three ether linkages, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-tris(pentyloxy)- typically involves the alkylation of a benzoic acid derivative. One common method is the reaction of 3,4,5-trihydroxybenzoic acid with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves catalytic processes. For benzoic acid, 3,4,5-tris(pentyloxy)-, a similar approach can be used, where the starting material is subjected to catalytic alkylation using appropriate catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,4,5-tris(pentyloxy)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pentyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives with different functional groups, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Benzoic acid, 3,4,5-tris(pentyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,4,5-tris(pentyloxy)- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pentyloxy groups can enhance its lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biological processes, including enzyme activity and cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Similar in structure but with methoxy groups instead of pentyloxy groups.
3,4,5-Tris(trimethylsiloxy)benzoic acid: Contains trimethylsiloxy groups instead of pentyloxy groups.
Uniqueness
Benzoic acid, 3,4,5-tris(pentyloxy)- is unique due to its three pentyloxy groups, which provide distinct chemical and physical properties compared to its analogs. These properties include increased hydrophobicity and potential for unique interactions with biological targets .
Propiedades
Número CAS |
120597-24-2 |
|---|---|
Fórmula molecular |
C22H36O5 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
3,4,5-tripentoxybenzoic acid |
InChI |
InChI=1S/C22H36O5/c1-4-7-10-13-25-19-16-18(22(23)24)17-20(26-14-11-8-5-2)21(19)27-15-12-9-6-3/h16-17H,4-15H2,1-3H3,(H,23,24) |
Clave InChI |
RYRJEEUJBHRMPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=CC(=C1OCCCCC)OCCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)




![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)


![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)

![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)



